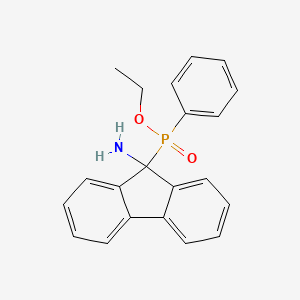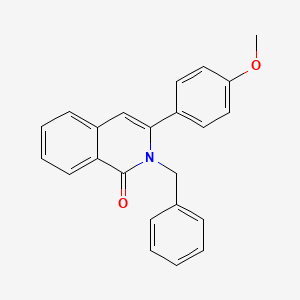
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylmethyl group attached to the isoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with benzylamine to form an intermediate Schiff base, followed by cyclization and oxidation to yield the desired isoquinolinone compound. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, reduced isoquinolinones, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris(4-methoxyphenyl)benzene
- Tetrakis(4-methoxyphenyl)ethylene
Comparison
Compared to similar compounds, 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- is unique due to its isoquinolinone core structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
108779-09-5 |
|---|---|
Fórmula molecular |
C23H19NO2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-benzyl-3-(4-methoxyphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C23H19NO2/c1-26-20-13-11-18(12-14-20)22-15-19-9-5-6-10-21(19)23(25)24(22)16-17-7-3-2-4-8-17/h2-15H,16H2,1H3 |
Clave InChI |
VYDPLUKXGFOGDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


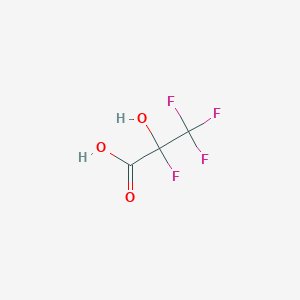
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
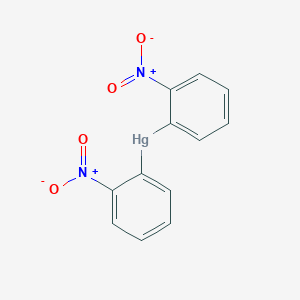

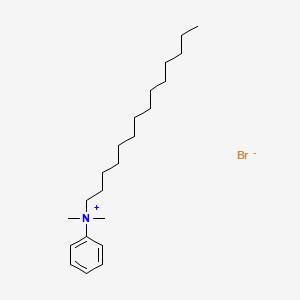
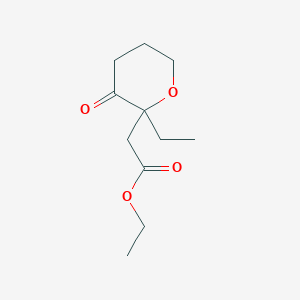
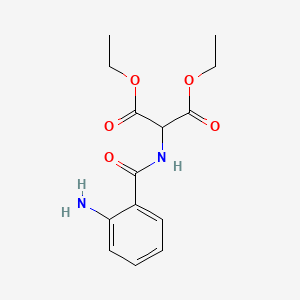
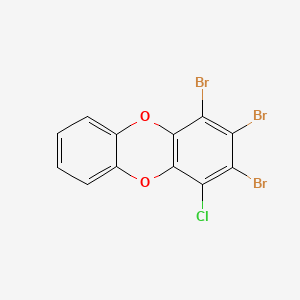
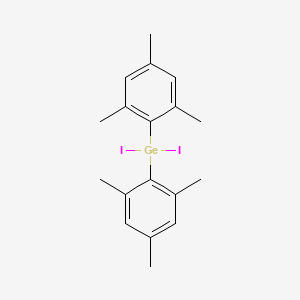
![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
